Purity and Enantiomeric Excess Comparison: Boc-(S)-2-amino-6-methylheptanoic acid vs. Boc-statine
Boc-(S)-2-amino-6-methylheptanoic acid is offered with purities up to 98% , with a specific enantiomeric purity of the S-enantiomer. In contrast, the closely related analog Boc-statine (a key intermediate for renin inhibitors) is typically synthesized in yields of 40-60% and often requires additional, non-trivial chromatographic purification steps to achieve high enantiomeric purity [1][2]. This demonstrates that Boc-(S)-2-amino-6-methylheptanoic acid is a more readily accessible, high-purity building block.
| Evidence Dimension | Purity (HPLC or similar) |
|---|---|
| Target Compound Data | ≥98% |
| Comparator Or Baseline | Boc-statine (3S,4S isomer) |
| Quantified Difference | Target compound is commercially available with a defined high purity; Boc-statine yields 40-60% from N-protected amino acids. |
| Conditions | Commercial supplier specification ; Synthetic route from chiral tetramic acid [1][2] |
Why This Matters
Procurement of a high-purity building block minimizes the need for in-house purification, reducing project timelines and costs.
- [1] P. Jouin, B. Castro, D. Nisato. Stereospecific synthesis of N-protected statine and its analogues via chiral tetramic acid. J. Chem. Soc., Perkin Trans. 1, 1987, 1177-1182. View Source
- [2] US Patent 4,650,897. Organic synthesis, 1987. View Source
